(5E)-5-{[1-(4-Butylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}imidazolidine-2,4-dione
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Overview
Description
(5E)-5-{[1-(4-Butylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}imidazolidine-2,4-dione: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrole ring with an imidazolidine-2,4-dione moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-{[1-(4-Butylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazolidine-2,4-dione moiety, potentially converting it to imidazolidine derivatives.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic substitution can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce halogen or nitro groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar organic molecules.
Biology: In biological research, the compound’s potential interactions with biological macromolecules are explored. It may be investigated for its binding affinity to proteins or nucleic acids.
Medicine: In medicinal chemistry, the compound is evaluated for its potential therapeutic properties. It may be screened for activity against various diseases or conditions.
Industry: In the industrial sector, the compound’s stability and reactivity make it a candidate for use in the synthesis of advanced materials or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5E)-5-{[1-(4-Butylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with a different structural framework but similar industrial applications.
3-Methoxytyramine hydrochloride: A dopamine-related compound with distinct biological activity.
2,2’-Bipyridyl: A ligand used in coordination chemistry with different reactivity and applications.
Uniqueness: The uniqueness of (5E)-5-{[1-(4-Butylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}imidazolidine-2,4-dione lies in its combined pyrrole and imidazolidine-2,4-dione structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(5E)-5-[[1-(4-butylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-4-5-6-15-7-9-17(10-8-15)23-13(2)11-16(14(23)3)12-18-19(24)22-20(25)21-18/h7-12H,4-6H2,1-3H3,(H2,21,22,24,25)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTHJHMWHZVXDL-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=O)NC(=O)N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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